(3S,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
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Overview
Description
(6aS,12aS)-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione is a complex organic compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,12aS)-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves multiple steps, including the conversion of 3,4-diiodo-5-aminopyridine to 3,4-dimethoxy-5-aminopyridine using methylene chloride and sodium hydroxide. This intermediate is then reacted with aldehydes to form amide compounds. Further steps involve organic reagents for processes such as epoxidation and substitution to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(6aS,12aS)-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(6aS,12aS)-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6aS,12aS)-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dolutegravir Impurity 21: A related compound with similar structural features and applications in medicinal chemistry.
(4R,12aS)-7-Hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxylic Acid: Another structurally similar compound used in pharmaceutical research.
Uniqueness
(6aS,12aS)-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione is unique due to its specific stereochemistry and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
(3S,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione |
InChI |
InChI=1S/C12H18N2O2/c15-11-9-5-1-3-7-13(9)12(16)10-6-2-4-8-14(10)11/h9-10H,1-8H2/t9-,10-/m0/s1 |
InChI Key |
DVUOUKHMQDFLFQ-UWVGGRQHSA-N |
Isomeric SMILES |
C1CCN2[C@@H](C1)C(=O)N3CCCC[C@H]3C2=O |
Canonical SMILES |
C1CCN2C(C1)C(=O)N3CCCCC3C2=O |
Origin of Product |
United States |
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